
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves multiple steps. One common method includes the reaction of piperidine derivatives with hydrazine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve continuous flow reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways depend on the specific application and target, but generally involve binding to active sites and altering the function of the target molecule .
Comparaison Avec Des Composés Similaires
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide can be compared with other piperidine derivatives such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
2-benzyl benzimidazole: Used in opioid research and has potent analgesic properties.
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C15H20N4O3 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
N-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H20N4O3/c16-18-15(22)12-6-8-19(9-7-12)13(20)10-17-14(21)11-4-2-1-3-5-11/h1-5,12H,6-10,16H2,(H,17,21)(H,18,22) |
Clé InChI |
XICDOIOEFANFBG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NN)C(=O)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


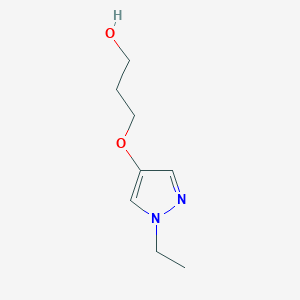
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)

![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
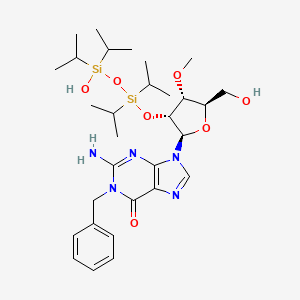

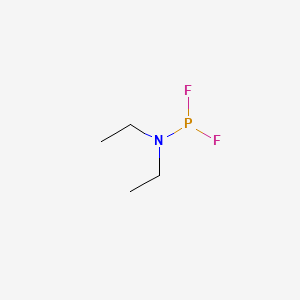
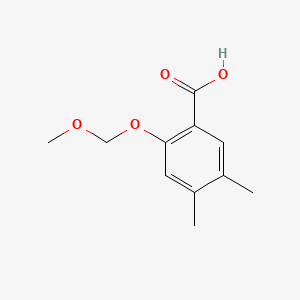


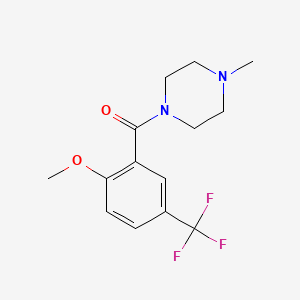
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
